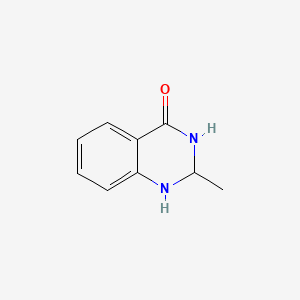

2,3-Dihydro-2-methyl-4(1H)-quinazolinone

Description

Structure

3D Structure

Properties

CAS No. |

54764-01-1 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

2-methyl-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C9H10N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-6,10H,1H3,(H,11,12) |

InChI Key |

PPEWCSSFVFQSCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1NC2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydro 2 Methyl 4 1h Quinazolinone and Its Derivatives

Classical Synthetic Approaches to 2,3-Dihydro-4(1H)-quinazolinones

Traditional methods for synthesizing the 2,3-dihydro-4(1H)-quinazolinone core often rely on cyclocondensation reactions and the chemical reduction of unsaturated precursors. These foundational methods are crucial for understanding the chemistry of this heterocyclic system.

A primary and direct route to 2,3-dihydro-4(1H)-quinazolinones involves the reaction of 2-aminobenzamide (B116534) with an appropriate aldehyde or ketone. For the specific synthesis of 2,3-dihydro-2-methyl-4(1H)-quinazolinone, 2-aminobenzamide is reacted with acetaldehyde (B116499). The reaction proceeds via an initial nucleophilic attack of the primary amine group of 2-aminobenzamide onto the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine), which then undergoes an intramolecular cyclization as the amide nitrogen attacks the imine carbon. This cyclization yields the final this compound product.

This reaction can be promoted by various catalysts or performed under catalyst-free conditions, often with heating. Research has shown that this cyclocondensation can be carried out effectively in various solvents, including environmentally benign options like water. mdpi.comresearchgate.net The use of 2-aminobenzamide as a starting material is fundamental, as it provides the necessary benzene (B151609) ring with ortho-amino and amido functionalities required for the formation of the quinazolinone ring system.

Table 1: Examples of Cyclocondensation of 2-Aminobenzamide with Aldehydes

| Aldehyde Reactant | Catalyst/Conditions | Product Type | Reference |

| Aromatic Aldehydes | Water, Reflux | 2-Aryl-2,3-dihydro-4(1H)-quinazolinones | mdpi.com |

| Benzyl (B1604629) Alcohols/Aldehydes | Catalyst-free, Water | 2-Aryl-2,3-dihydro-4(1H)-quinazolinones | researchgate.net |

| Acetaldehyde | Not specified | 2-Methyl-2,3-dihydro-4(1H)-quinazolinone | nih.gov |

A highly versatile and common method for the synthesis of 2,3-dihydro-4(1H)-quinazolinones is a one-pot, three-component reaction involving isatoic anhydride (B1165640), an amine, and an aldehyde. capes.gov.br In this approach, isatoic anhydride first reacts with a primary amine (or an ammonium (B1175870) salt like ammonium acetate) to generate a 2-aminobenzamide intermediate in situ. capes.gov.br This intermediate then reacts with an aldehyde, such as acetaldehyde for the target molecule, in a manner identical to the cyclocondensation described in section 2.1.1, to yield the final 2,3-dihydro-4(1H)-quinazolinone derivative. capes.gov.br

This multicomponent strategy is highly efficient and has been the subject of extensive research, with numerous catalysts developed to improve yields and reaction conditions. These include inorganic solid acids, magnetic nanoparticles, and various Lewis and Brønsted acids. capes.gov.brresearchgate.net The reaction can often be performed under solvent-free conditions or in green solvents. capes.gov.br

Table 2: Catalysts for the Three-Component Synthesis from Isatoic Anhydride

| Catalyst | Solvent | Key Features | Reference |

| Fe₃O₄ Nanoparticles | Water | Magnetically recoverable, high yields | researchgate.net |

| Al(H₂PO₄)₃ | Solvent-free | Heterogeneous, reusable | capes.gov.br |

| p-Toluenesulfonic acid | Water or Ethanol | Efficient acid catalyst | wikipedia.org |

| Tartaric acid-SDS | Not specified | Recyclable, green synthesis | youtube.com |

An alternative synthetic route involves the chemical reduction of the corresponding unsaturated quinazolin-4(3H)-one. To synthesize this compound via this method, one would start with 2-methyl-quinazolin-4(3H)-one. The key transformation is the selective reduction of the C=N (imine) double bond within the heterocyclic ring, without reducing the C=O (amide) group.

Hydride-donating reagents are typically employed for this purpose. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation because it is a mild reducing agent capable of reducing imines and ketones but generally does not reduce amides under standard conditions. masterorganicchemistry.comrsc.orgrsc.org The reaction involves the nucleophilic addition of a hydride ion from NaBH₄ to the electrophilic carbon of the C=N bond, followed by protonation (typically from a protic solvent used in the reaction or workup) to yield the dihydro-quinazolinone product. This method's success hinges on the chemoselectivity of the reducing agent, which preserves the amide carbonyl group.

Advanced and Green Synthetic Strategies for 2,3-Dihydro-4(1H)-quinazolinones

Reflecting the broader trends in chemical synthesis, recent efforts have focused on developing more sustainable and efficient protocols for preparing 2,3-dihydro-4(1H)-quinazolinones. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

A significant advancement in the synthesis of these heterocycles is the development of procedures that operate in water and without the need for a catalyst. The direct cyclocondensation of 2-aminobenzamide with aldehydes has been shown to proceed efficiently in water under reflux conditions, offering an environmentally benign pathway to 2,3-dihydro-4(1H)-quinazolinones. mdpi.comresearchgate.net Similarly, the synthesis of related 2,3-dihydroquinazolin-4(1H)-thiones has also been achieved in water without any catalyst. rsc.orgrsc.org

These methods are attractive due to their operational simplicity, reduced cost, and adherence to the principles of green chemistry. Water as a solvent is non-toxic, non-flammable, and inexpensive. The absence of a catalyst simplifies the purification process, as there is no need to remove it from the final product mixture.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The synthesis of 2,3-dihydro-4(1H)-quinazolinones and their parent quinazolinone structures has been significantly improved through the use of microwave irradiation. researchgate.net Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods.

This technology has been successfully applied to the three-component synthesis from isatoic anhydride, amines, and aldehydes, as well as other cyclization reactions. Microwave-assisted protocols are often combined with the use of green solvents or solvent-free conditions, further enhancing their environmental credentials. For instance, iron-catalyzed cyclizations in water under microwave irradiation have been reported for the rapid synthesis of quinazolinone derivatives. masterorganicchemistry.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Typical Reaction Time | Key Advantage | Reference |

| Isatoic Anhydride 3-Component | Conventional Heating | Several hours | Established method | capes.gov.br |

| Isatoic Anhydride 3-Component | Microwave Irradiation | 5-20 minutes | Rapid synthesis, high efficiency | researchgate.net |

| 2-Halobenzoic acid + Amidine | Conventional Heating | Hours | N/A | |

| 2-Halobenzoic acid + Amidine | Microwave Irradiation | ~30 minutes | Green, rapid, efficient |

Metal-Catalyzed Coupling Reactions for Dihydroquinazolinone Formation

Metal catalysis offers efficient and mild pathways for the synthesis of dihydroquinazolinones. Various metals have been employed to catalyze the crucial cyclization step, each with distinct advantages regarding reaction conditions, substrate scope, and catalyst reusability.

Scandium(III) Triflate Catalysis

Scandium(III) triflate (Sc(OTf)₃) has been identified as an effective Lewis acid catalyst for the preparation of 2,3-dihydro-2-aryl-4(1H)-quinazolinones. This method involves the condensation of 2-aminobenzamide with a range of aldehydes. capes.gov.br The reaction proceeds under mild conditions, and the catalyst promotes the cyclization to afford the desired products in good yields. capes.gov.br The catalytic cycle is believed to involve the activation of the aldehyde's carbonyl group by the scandium(III) triflate, facilitating the nucleophilic attack by the amino group of 2-aminobenzamide, followed by an intramolecular cyclization and dehydration. The use of Sc(OTf)₃ is notable for its efficiency even in catalytic amounts. capes.gov.br

Table 1: Scandium(III) Triflate Catalyzed Synthesis of 2,3-Dihydro-2-aryl-4(1H)-quinazolinones This table is based on data from a study on the condensation of o-aminobenzamide with various aldehydes. capes.gov.br

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydro-4(1H)-quinazolinone | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone | 91 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-2,3-dihydro-4(1H)-quinazolinone | 88 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone | 84 |

Zinc(II) Catalysis

Zinc(II) compounds have proven to be versatile and environmentally friendly catalysts for dihydroquinazolinone synthesis. One approach utilizes zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O) as an inexpensive and accessible Lewis acid catalyst. acgpubs.org This protocol involves the condensation of anthranilamide with various substituted carbonyl compounds under toluene (B28343) reflux conditions, accommodating aliphatic, aromatic, and heteroaromatic aldehydes to produce a diverse range of products in fair to good yields. acgpubs.org

Another innovative method employs reverse zinc oxide micelles as nanoreactors in an aqueous medium. frontiersin.orgnih.gov This green synthetic protocol achieves excellent yields and allows for the reuse of the catalyst without significant loss of efficiency. frontiersin.orgnih.gov Similarly, zinc oxide nanotubes modified by SiO₂ have been used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of 2,3-dihydroquinazolinone derivatives from isatoic anhydride, an aldehyde, and ammonium acetate at elevated temperatures. orientjchem.org

Table 2: Comparison of Zinc(II)-Catalyzed Syntheses

| Catalyst | Starting Materials | Reaction Conditions | Key Advantages | Ref. |

| Zn(OAc)₂·2H₂O | Anthranilamide, Carbonyl compounds | Toluene, Reflux | Inexpensive, wide substrate range | acgpubs.org |

| Reverse ZnO Micelles | Anthranilamide, Aldehydes | Aqueous media | Green synthesis, high yields, reusable catalyst | frontiersin.orgnih.gov |

| ZnO nanotubes/SiO₂ | Isatoic anhydride, Aldehyde, NH₄OAc | 120°C, Solvent-free | Reusable heterogeneous catalyst, simple method | orientjchem.org |

Palladium-Catalyzed Oxidative Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the formation of the quinazolinone scaffold. While many methods lead to the fully oxidized quinazolin-4(3H)-one, they are relevant to the synthesis of the core structure. One such strategy involves a palladium-catalyzed cascade reaction starting from o-nitrobenzamides and alcohols. nih.gov This process, which does not require an external oxidant, includes steps of alcohol oxidation, nitro group reduction, condensation to a dihydroquinazolinone intermediate, and subsequent dehydrogenation to yield the final 2-substituted quinazolin-4(3H)-one. nih.gov

Another palladium-catalyzed method achieves the synthesis of quinazolin-4(3H)-ones from N-arylamidines through an intramolecular C(sp²)-H carboxamidation, using carbon monoxide as the carbonyl source and CuO as the oxidant. nih.gov A further example is the oxidative cycloaddition of 3-substituted quinazoline-2,4(1H,3H)-diones with alkynes, catalyzed by Pd(II) in the presence of a silver(I) oxidant, which proceeds via N-H palladation and ortho C-H activation. researchgate.netthieme-connect.de These methods highlight the utility of palladium in constructing the quinazolinone ring system through various oxidative pathways. nih.govnih.govthieme-connect.de

Magnetic Nanoparticle Catalysis (e.g., Fe₃O₄)

The use of magnetic nanoparticles (MNPs) as catalyst supports represents a significant advancement in green chemistry, primarily due to their facile separation from the reaction mixture using an external magnet and their potential for recyclability. For the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, several MNP-based catalysts have been developed.

A straightforward and efficient protocol employs bare Fe₃O₄ nanoparticles to catalyze the one-pot, three-component coupling of isatoic anhydride, various amines, and aldehydes in water. nih.gov This method produces a variety of dihydroquinazolinones in high yields, and the catalyst can be recovered and reused without a significant loss of activity. nih.gov More complex catalytic systems have also been designed, such as an EDTA-coated copper-based nanocomposite supported on Fe₃O₄ (Fe₃O₄@EDTA/CuI), which efficiently catalyzes the reaction between 2-aminobenzamide and aldehydes. nih.gov This catalyst demonstrated high yields in short reaction times and could be reused for at least six consecutive cycles. nih.gov Another example is a bio-based magnetic catalyst, nano-Fe₃O₄/TiCl₂/cellulose, which has also been successfully used for this transformation. researchgate.net

Table 3: Performance of Magnetic Nanoparticle Catalysts

| Catalyst | Reaction Type | Reaction Time | Yield Range (%) | Catalyst Reusability | Ref. |

| Fe₃O₄ nanoparticles | 3-component (isatoic anhydride, amine, aldehyde) | Not specified | High | Recyclable | nih.gov |

| Fe₃O₄@EDTA/CuI | 2-component (2-aminobenzamide, aldehyde) | ~20 min | High | At least 6 cycles | nih.gov |

| nano-Fe₃O₄/TiCl₂/cellulose | Not specified | Not specified | Good to excellent | At least 7 cycles | researchgate.net |

| CoAl₂O₄ nanoparticles | 3-component (isatoic anhydride, amine, aldehyde) | Not specified | Good to excellent | At least 4 cycles | scispace.com |

Multi-Component Reactions (MCRs) for Dihydroquinazolinone Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules in a single operation. The synthesis of the 2,3-dihydro-4(1H)-quinazolinone scaffold is well-suited to MCR strategies.

A prominent example is the one-pot, three-component condensation of an isatoic anhydride, a primary amine, and an aldehyde. nih.gov This reaction, often catalyzed by recyclable catalysts like magnetic Fe₃O₄ nanoparticles, proceeds smoothly in water, yielding a diverse library of 2,3-disubstituted dihydroquinazolinones. nih.govscispace.com The reaction mechanism involves the initial formation of a 2-aminobenzamide derivative from the isatoic anhydride and amine, which then reacts with the aldehyde in a manner similar to the two-component synthesis.

A two-component reaction between anthranilamide and a carbonyl compound also serves as a direct route to 2-substituted 2,3-dihydro-4(1H)-quinazolinones. acgpubs.org This condensation can be promoted by various catalysts, including Lewis acids like zinc acetate. acgpubs.org These MCRs provide a convergent and modular approach to the dihydroquinazolinone core, allowing for facile variation of substituents at positions 2 and 3.

Asymmetric Synthesis and Diastereomer Separation of 2,3-Dihydro-4(1H)-quinazolinones

Despite the biological importance of 2,3-dihydroquinazolinones, methods for their asymmetric synthesis to access nonracemic analogues have been limited. acs.org The stereocenter at the C2 position is crucial for biological activity, making enantioselective synthesis a significant goal.

A disclosed synthetic route provides access to either enantiomer of various 2,3-dihydro-2-aryl-4(1H)-quinazolinone derivatives. acs.orgnih.gov This methodology allows for the preparation of enantiomerically pure products, as confirmed by chiral HPLC analysis. nih.gov A key finding from these studies is the susceptibility of the aminal stereocenter to base-catalyzed racemization. nih.gov For instance, treating a nonracemic solution of (−)-2,3-dihydro-2-phenyl-4(1H)-quinazolinone with aqueous NaOH resulted in complete racemization within minutes. nih.gov This highlights the need for careful handling and purification of these compounds under neutral or acidic conditions to preserve their stereochemical integrity. The synthesis often involves the use of chiral auxiliaries or the resolution of diastereomeric intermediates to achieve the desired enantiopure compounds. nih.gov

Total Synthesis of Natural Products Incorporating the 2,3-Dihydro-4(1H)-quinazolinone Core (e.g., Glycozolone Alkaloids)

The 2,3-dihydro-4(1H)-quinazolinone framework is a key structural component of several quinazolinone alkaloids, a class of natural products that has garnered significant interest from the synthetic chemistry community. rsc.org Among these, the glycozolone alkaloids serve as prime examples of natural products featuring this heterocyclic core.

A notable approach to the synthesis of 2-arylmethyl-2,3-dihydro-4(1H)-quinazolinones, a subgroup of quinazolin-4-one alkaloids, has been developed to overcome the challenges associated with using unstable arylacetaldehydes. nih.gov This methodology utilizes stable and readily available ω-methoxystyrenes as effective substitutes for the volatile aldehydes. This strategy was successfully applied to the total synthesis of the alkaloids glycozolone-A and glycozolone-B. nih.gov The core reaction involves the condensation of o-aminobenzamide with these ω-methoxystyrenes. researchgate.net This method highlights a significant advancement, as most previously published total syntheses relied on the less accessible and unstable arylacetaldehydes. nih.gov

The broader family of quinazolinone alkaloids presents diverse and complex structural features, which has spurred the development of numerous synthetic strategies and novel methods for their total synthesis. rsc.org For instance, the synthesis of a pyrroloindoloquinazoline alkaloid was achieved through a concise stereoselective route that employed a chiral auxiliary-mediated asymmetric acetate aldol (B89426) reaction on a tryptanthrin (B1681603) precursor. The resulting adduct was then converted to the final product via a novel one-pot reductive cyclization/transamidation. nih.gov

Functionalization and Derivatization Strategies of the this compound Nucleus

The ability to modify the this compound scaffold is crucial for developing new derivatives and exploring their potential applications. Research has focused on regioselective substitutions, direct halogenation, and rearrangement reactions to introduce functional diversity.

Regioselective Substitutions on the Quinazolinone Ring System

Regioselective functionalization allows for precise modification of the quinazolinone core. Structure-activity relationship (SAR) studies have underscored the importance of substituents at the C2, C6, and C8 positions in determining the pharmacological activity of quinazolinone derivatives. nih.gov

While much of the research on regioselectivity focuses on the oxidized quinazolin-4(3H)-one or 2,4-dihaloquinazoline systems, the principles can inform strategies for the dihydro core. For 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) reactions show marked regioselectivity for the C4 position. mdpi.com This enhanced reactivity at C4 is attributed to the α-nitrogen effect, which makes this position more electrophilic. researchgate.netresearchgate.net A wide array of nucleophiles, including various amines, have been shown to selectively substitute the chlorine at the C4 position under diverse reaction conditions. mdpi.com

For the dihydro-quinazolinone system, modular and divergent synthetic approaches have been developed. One such strategy involves the regioselective N-alkylation at the N3 position of a 2-chloro-4(3H)-quinazolinone intermediate. rsc.org Optimization of alkylation conditions can lead to exclusive formation of the N-alkylated isomer, which can then undergo further substitution at the C2 position, enabling the synthesis of diverse 2,N3-disubstituted 4-quinazolinones. rsc.org

Direct Halogenation Reactions on the 2,3-Dihydro-4(1H)-quinazolinone Scaffold

Direct halogenation provides a straightforward method for introducing halogen atoms, which are valuable for their ability to modulate a molecule's physicochemical properties and serve as handles for further cross-coupling reactions. Research has demonstrated the successful direct bromination and chlorination of the 2,3-dihydro-4(1H)-quinazolinone scaffold to yield 6,8-dihalo derivatives. semanticscholar.orgsci-hub.mk

These reactions are typically carried out using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The synthesis of 6,8-bromo/chloro-2,3-dihydro-4(1H)-quinazolinones has been achieved with moderate to good yields without the need for a catalyst and with very short reaction times. semanticscholar.org The reaction conditions can be tuned to optimize the yield of the desired halogenated product. For example, in the bromination of 3-benzyl-2-tert-butyl-2,3-dihydro-4(1H)-quinazolinone, using bromine and triethylamine (B128534) at 50°C resulted in the highest yield of the 6,8-dibromo product. semanticscholar.org

The table below summarizes the results of direct bromination on a model substrate. semanticscholar.org

| Entry | Reagents | Conditions | Product(s) and Yield(s) |

| 1 | NBS | CHCl₃, hν, 15 min | 4a (59%), 4b (41%) |

| 2 | NBS | CHCl₃, Δ, 15 min | 4a (73%), 4b, 9 |

| 3 | Br₂/Et₃N | CHCl₃, 50°C, 15 min | 4a (87%) |

Table 1: Experimental Conditions for the Bromination of 3-benzyl-2-tert-butyl-2,3-dihydro-4(1H)-quinazolinone (4). Product 4a is the 6,8-dibromo derivative, and 4b is the 6-bromo derivative. semanticscholar.org

The mechanism of bromination for the related 4(3H)-quinazolinone in aqueous acidic solutions has been shown to proceed via the attack of molecular bromine on the covalent hydrate (B1144303) (or pseudobase) of the substrate. acs.org This insight into the mechanism for the oxidized analog may have relevance for understanding the reactivity of the dihydro scaffold.

Rearrangement Methods in Quinazolinone Synthesis

Rearrangement reactions can provide access to novel or complex molecular architectures that may be difficult to obtain through direct synthesis. In the field of quinazolinone synthesis, unexpected rearrangements have sometimes been observed. For instance, during an attempt to produce a quinazolinone derivative substituted at positions 2 and 3 with benzoic acid and benzylamine (B48309) respectively, a surprising rearrangement led to a different product entirely. nih.gov While specific details on rearrangement methods for the this compound core are not extensively documented in the provided context, the synthesis of quinazolin-4(3H)-ones from N-arylamides and isocyanates involves a key cyclization step that can be considered a form of molecular reorganization. organic-chemistry.org These examples highlight the potential for rearrangements to play a role in generating structural diversity within the broader quinazolinone class.

Chemical Reactivity and Transformation Mechanisms of 2,3 Dihydro 2 Methyl 4 1h Quinazolinone

Investigation of Ring Opening and Closure Reactions

The stability of the 2,3-dihydro-4(1H)-quinazolinone ring system allows for both its formation through cyclization and its cleavage under specific conditions. Ring closure is a fundamental aspect of the synthesis of these compounds, while ring-opening reactions, such as hydrolysis, represent a key chemical transformation.

Ring Closure in Synthesis:

The formation of the 2,3-dihydro-4(1H)-quinazolinone scaffold typically involves the cyclocondensation of an anthranilamide derivative with an aldehyde or ketone. In the case of 2,3-dihydro-2-methyl-4(1H)-quinazolinone, this would involve the reaction of 2-aminobenzamide (B116534) with acetaldehyde (B116499). The mechanism of this acid-catalyzed reaction proceeds through the initial formation of a Schiff base from the condensation of the aldehyde with the primary amino group of the anthranilamide. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leading to the formation of the heterocyclic ring.

In a broader context, the synthesis of related quinazolinone derivatives, such as tricyclic quinazolinones, also relies on ring closure reactions. For instance, the reaction of substituted anthranilic acids with chloro-acyl chlorides yields N-acyl-anthranilic acids, which upon treatment with acetic anhydride (B1165640), form benzoxazinone (B8607429) intermediates. nih.gov These intermediates then react with amines to yield the final quinazolinone products. nih.gov

Ring Opening by Hydrolysis:

The reverse reaction, ring opening, can be achieved through hydrolysis. Under acidic or basic conditions, the amide bond within the quinazolinone ring can be cleaved. This process is essentially the reversal of the final cyclization step in its synthesis. The hydrolysis of the 2,3-dihydro-4(1H)-quinazolinone ring would be expected to yield the corresponding N-(2-aminobenzoyl)amino derivative. While specific studies on the hydrolysis of this compound are not extensively documented in the provided results, the general principles of amide hydrolysis are applicable. For example, the hydrolysis of related quinazolinone derivatives has been reported to yield the corresponding anthranilic acid derivatives. researchgate.net

The susceptibility of the ring to opening and closure is a critical factor in the design of synthetic routes and in understanding the metabolic fate of quinazolinone-based compounds.

Tautomeric Equilibria and their Influence on Reactivity (e.g., Lactam-Lactim Tautomerism)

The this compound molecule contains an amide functional group within its heterocyclic ring, which gives rise to the possibility of lactam-lactim tautomerism. This tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of the lactim tautomer, 2-hydroxy-4-methyl-1,2-dihydroquinazoline.

The equilibrium between the lactam and lactim forms is a crucial determinant of the compound's chemical reactivity. The lactam form possesses a nucleophilic nitrogen and an electrophilic carbonyl carbon, while the lactim form presents a nucleophilic nitrogen and a potentially reactive hydroxyl group.

While direct spectroscopic studies on the tautomeric equilibrium of this compound are not detailed in the provided search results, insights can be drawn from studies on analogous heterocyclic systems. For instance, investigations into the tautomerism of 2-pyridone and its derivatives have shown that the lactam form is generally predominant in solution. However, the position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of substituents on the ring.

The lactam-lactim tautomerism has significant implications for the reactivity of this compound. For example, alkylation reactions can occur at either the nitrogen or the oxygen atom, depending on the tautomeric form present and the reaction conditions. The lactim tautomer is also a key intermediate in certain substitution reactions at the C4 position. Understanding the factors that govern this tautomeric equilibrium is therefore essential for predicting and controlling the chemical behavior of this compound.

Photoinduced Chemical Transformations and Radical Mechanisms

The interaction of 2,3-dihydro-4(1H)-quinazolinone derivatives with light can induce a range of chemical transformations, some of which are proposed to proceed through radical mechanisms. These photochemical reactions can lead to oxidation, elimination, or other structural modifications of the quinazolinone core.

One notable example is the photoinduced elimination reaction of 2,3-dihydro-2-tert-butyl-3-benzyl-4(1H)-quinazolinone. researchgate.net Upon irradiation with UV light (λ = 254 nm) in chloroform, this compound undergoes elimination to yield 3-benzyl-4(3H)-quinazolinone in high yield. researchgate.net Theoretical calculations and radical trapping experiments using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives have confirmed the involvement of radical intermediates in this process. researchgate.net This suggests that a similar radical-mediated pathway could be accessible to this compound under photochemical conditions.

Furthermore, the photochemical synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been demonstrated under visible light irradiation (>390 nm). nih.gov The efficiency of this synthesis is influenced by the solvent, indicating the role of the reaction medium in the photochemical process. nih.gov The photooxidation of 2,3-dihydroquinazolin-4(1H)-ones has also been investigated, with studies exploring the effects of substituents on the reaction pathway, which can lead to either retention or elimination of the substituent at the 2-position. dntb.gov.ua These studies highlight the potential for light to be used as a tool to effect specific chemical transformations in this class of compounds, often through pathways involving radical species.

The propensity of 2,3-dihydro-4(1H)-quinazolinones to undergo photoinduced reactions underscores the importance of considering their photostability and the potential for light-mediated degradation or transformation.

Mechanistic Insights into Catalyzed Reactions in 2,3-Dihydro-4(1H)-quinazolinone Synthesis

The synthesis of the 2,3-dihydro-4(1H)-quinazolinone scaffold is a cornerstone of its chemistry, and numerous catalytic systems have been developed to improve the efficiency and selectivity of this transformation. The most common synthetic route involves the condensation of an anthranilamide with an aldehyde or ketone, and the choice of catalyst can significantly influence the reaction mechanism and outcome.

A variety of catalysts have been employed, ranging from simple acids and bases to more complex metal-based and nano-catalyst systems. For instance, lactic acid has been utilized as a green and efficient catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives under solvent-free conditions. researchgate.net The proposed mechanism involves the activation of the carbonyl group of the aldehyde by the acid catalyst, facilitating the nucleophilic attack by the amino group of the anthranilamide.

Similarly, tin(II) chloride (SnCl₂) has been shown to be a highly effective catalyst for the microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones. nih.gov The Lewis acidity of the tin center is believed to play a key role in activating the carbonyl component of the reaction.

More recently, nanostructured catalysts have gained attention for their high activity and recyclability. For example, reverse zinc oxide micelles have been employed as nanoreactors for the aqueous synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. frontiersin.org In this system, the catalyst provides a confined environment that promotes the reaction between the substituted aldehyde and anthranilamide. frontiersin.org Other catalysts, such as molecular iodine, have also been used, acting as a mild Lewis acid to promote the cyclocondensation. nih.gov

The general mechanism in these catalyzed reactions involves the following key steps:

Activation of the carbonyl compound: The catalyst interacts with the aldehyde or ketone, increasing its electrophilicity.

Formation of a Schiff base: The primary amino group of the anthranilamide attacks the activated carbonyl, leading to the formation of a Schiff base intermediate with the elimination of water.

Intramolecular cyclization: The amide nitrogen of the Schiff base intermediate attacks the imine carbon in an intramolecular fashion, leading to the formation of the six-membered heterocyclic ring.

Proton transfer and catalyst regeneration: A final proton transfer step yields the 2,3-dihydro-4(1H)-quinazolinone product and regenerates the catalyst.

The development of new and improved catalytic systems for the synthesis of 2,3-dihydro-4(1H)-quinazolinones remains an active area of research, driven by the desire for more sustainable and efficient chemical processes.

Spectroscopic and Structural Elucidation of 2,3 Dihydro 2 Methyl 4 1h Quinazolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,3-dihydro-4(1H)-quinazolinone derivatives, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the successful synthesis and structural integrity of the compounds. researchgate.net

Proton NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In derivatives of 2,3-dihydro-2-methyl-4(1H)-quinazolinone, characteristic signals confirm the core structure.

Key signals typically observed include:

Methyl Protons (C2-CH₃): A singlet appearing in the aliphatic region, for instance, around δ 1.72 ppm or δ 2.39 ppm, is characteristic of the methyl group at the C2 position. rsc.org

NH Protons (N1-H and N3-H): These protons appear as broad singlets. In some derivatives, signals for the two -NH protons at positions 1 and 3 of the quinazoline (B50416) ring have been observed in the ranges of 6.45–6.67 ppm and 8.36–8.52 ppm. mdpi.com

Aromatic Protons: The protons on the fused benzene (B151609) ring typically appear as a complex pattern of multiplets in the aromatic region (approximately δ 6.50–8.00 ppm), with their specific chemical shifts and coupling constants depending on the substitution pattern. For example, a doublet around δ 7.95 ppm (J=7.8 Hz) can often be assigned to the proton at C5, which is deshielded by the adjacent carbonyl group. rsc.org

The following table details representative ¹H NMR data for a 2,3-dihydroquinazolinone derivative.

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |

| C2-CH₃ | 1.72 | Singlet | - | rsc.org |

| N3-H | 5.88 | Singlet (broad) | - | rsc.org |

| C8-H | 6.67 | Doublet | 8.1 | rsc.org |

| C6-H | 6.90 | Triplet | 7.5 | rsc.org |

| Phenyl Protons | 7.33-7.42 | Multiplet | - | rsc.org |

| C5-H | 7.95 | Doublet | 7.8 | rsc.org |

Data for 2-methyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone in CDCl₃.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Significant signals in the ¹³C NMR spectra of this compound derivatives include:

Methyl Carbon (C2-CH₃): A signal in the upfield region, for example at δ 25.7 ppm. rsc.org

C2 Carbon: The chiral carbon at the C2 position, bonded to two nitrogen atoms, typically resonates at a characteristic downfield shift, such as δ 82.7 ppm. rsc.org

Aromatic Carbons: Signals for the carbons of the fused benzene ring appear between δ 114 and 148 ppm.

Carbonyl Carbon (C4): The carbon of the C=O group is highly deshielded and appears far downfield, often around δ 163.8 ppm. rsc.org

The table below summarizes typical ¹³C NMR spectral data.

| Carbon Atom | Chemical Shift (δ) in ppm | Reference |

| C2-CH₃ | 25.7 | rsc.org |

| C2 | 82.7 | rsc.org |

| C8 | 114.9 | rsc.org |

| C4a | 117.9 | rsc.org |

| C6 | 127.6 | rsc.org |

| C5 | 127.8 | rsc.org |

| C7 | 133.9 | rsc.org |

| C8a | 147.7 | rsc.org |

| C4 (C=O) | 163.8 | rsc.org |

Data for a 2-methyl-2-phenyl-2,3-dihydro-4(1H)-quinazolinone derivative in DMSO-d₆.

The C2 carbon of this compound is a chiral center. nih.gov If another chiral center exists in the molecule, diastereomers can be formed. ¹H NMR spectroscopy is a powerful tool for determining the ratio of these diastereomers in a mixture. researchgate.net

The assessment is performed by identifying and integrating the signals that are unique to each diastereomer. Protons located near the chiral centers will experience slightly different magnetic environments in each diastereomer, leading to separate, well-resolved signals. By carefully integrating the area under these distinct peaks, the relative proportion of each diastereomer can be accurately calculated. For this purpose, simple, well-separated signals like those from methyl or methylene (B1212753) groups are preferred. It is generally more reliable to use ¹H NMR for this quantification rather than ¹³C NMR, as proton nuclei typically have faster relaxation times and are less prone to signal intensity distortions from the Nuclear Overhauser Effect (NOE) during proton decoupling. researchgate.net

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration and conformation in the solid state. For derivatives like 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, this technique has revealed crucial structural details. nih.gov

The analysis shows that the six-membered 1,3-diaza ring adopts an envelope conformation. In the crystal structure of 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one, the fused benzene ring and the phenyl ring at C2 are nearly perpendicular to each other, with a dihedral angle of 85.53 (5)°. The solid-state packing is stabilized by intermolecular N—H···O hydrogen bonds, which form a supramolecular network. nih.gov

The table below presents key crystallographic data for a representative derivative.

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₄N₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.4891 (7) | nih.gov |

| b (Å) | 8.7741 (8) | nih.gov |

| c (Å) | 16.1351 (16) | nih.gov |

| β (°) | 93.543 (7) | nih.gov |

| Volume (ų) | 1199.51 (19) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Data for 2-methyl-2-phenyl-1,2-dihydroquinazolin-4(3H)-one.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov

For a derivative such as 3-[(5-phenyl hydroxyl-1,3,4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4(3H)-one, the mass spectrum showed a molecular ion peak (M+) that confirmed the molecular weight of the compound to be 349, validating its structure. For the parent compound, this compound, the exact mass is calculated to be 162.079312947 Da. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands for this compound derivatives include: rsc.org

N-H Stretching: Bands in the region of 3300-3180 cm⁻¹ are characteristic of the N-H bonds in the quinazolinone ring.

C-H Stretching: Aromatic C-H stretches appear around 3060 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed near 2924 cm⁻¹.

C=O Stretching: A strong absorption band around 1660-1640 cm⁻¹ is a clear indicator of the amide carbonyl group.

C=C Stretching: Aromatic ring skeletal vibrations typically appear in the 1615-1480 cm⁻¹ region.

The following table lists characteristic IR absorption frequencies.

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3306, 3182 | rsc.org |

| C-H (aromatic) | Stretching | 3066 | rsc.org |

| C-H (aliphatic) | Stretching | 2926 | rsc.org |

| C=O (amide) | Stretching | 1658 | rsc.org |

| C=C (aromatic) | Stretching | 1615, 1479 | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Quinazolinone derivatives exhibit absorption maxima in the UV region. For example, related 3-substituted quinazoline-2,4(1H,3H)-diones show absorption maxima that can be influenced by the solvent, indicating electronic transitions within the conjugated system of the molecule. researchgate.net

Computational and Theoretical Investigations of 2,3 Dihydro 2 Methyl 4 1h Quinazolinone

Quantum Chemical Calculations (e.g., DFT Studies at B3LYP Level)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for studying organic molecules. Such calculations have been applied to various 2,3-dihydroquinazolin-4(1H)-ones to analyze their structural and electronic characteristics. researchgate.net

The electronic structure of a molecule governs its stability, reactivity, and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For a molecule like 2,3-Dihydro-2-methyl-4(1H)-quinazolinone, the HOMO is typically distributed over the electron-rich aromatic ring and the nitrogen atoms, while the LUMO is often localized on the carbonyl group and the fused benzene (B151609) ring. While specific published DFT data for this compound is not extensively available, the table below provides illustrative values typical for such heterocyclic systems.

Illustrative Frontier Orbital Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Indicates electron-donating capability. |

| ELUMO | -1.8 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.7 | Correlates with chemical stability and reactivity. |

Note: The data in this table is illustrative for a heterocyclic compound of this type and not from a specific published study on this compound.

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data (like IR, UV-Vis, and NMR) to confirm the molecular structure. Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman bands. Similarly, the calculation of electronic transitions can aid in the interpretation of UV-Visible spectra, and the prediction of nuclear magnetic shielding constants can be correlated with experimental NMR chemical shifts. researchgate.net

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and Fukui functions, can predict the reactive behavior of a molecule. Fukui functions, in particular, identify the most electrophilic and nucleophilic sites within a molecule. For this compound, these calculations would likely identify the carbonyl oxygen as a primary site for electrophilic attack and the nitrogen atoms as potential nucleophilic centers, guiding the understanding of its reaction mechanisms.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action. Studies on derivatives of the 2,3-dihydro-4(1H)-quinazolinone scaffold have utilized docking to explore their therapeutic potential. rsc.orgnih.gov

A notable case study involves a derivative, 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (referred to as compound 3b ), which was investigated as a potential anti-leishmanial agent. mdpi.comresearchgate.net Molecular docking was performed to assess its binding affinity against key proteins from the Leishmania parasite, namely Pyridoxal Kinase (PDK) and Trypanothione (B104310) Reductase (TPR). mdpi.com

The docking results showed that compound 3b formed several hydrogen bonds with key residues in the active site of PDK, including Lys187, His222, and Thr22. mdpi.com These interactions suggest a strong binding affinity, which is a prerequisite for inhibitory activity. Similar docking studies on other derivatives have highlighted interactions with the colchicine (B1669291) binding pocket of tubulin, suggesting an anticancer mechanism. rsc.orgnih.gov

Docking Interaction Summary for a Derivative (Compound 3b)

| Protein Target | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Pyridoxal Kinase (PDK) | Lys187, His222, Thr22 | Hydrogen Bonding |

| Trypanothione Reductase (TPR) | Not specified in detail | Strong comparative binding |

Source: Data pertains to 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. In the study of the anti-leishmanial derivative 3b , 100-nanosecond MD simulations were performed on its complex with PDK. mdpi.comresearchgate.net

The stability of the complex was evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein's alpha-carbon atoms over the simulation period. A stable RMSD profile indicates that the ligand remains securely bound within the active site and does not cause significant conformational changes that would destabilize the protein. The study concluded that the complex of compound 3b with PDK was stable throughout the simulation, reinforcing the docking predictions. mdpi.com

MM/PBSA Calculations for Binding Energy Estimation

To further quantify the binding affinity, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is often used. This technique calculates the free energy of binding for a ligand-protein complex from the snapshots of an MD simulation, providing a more accurate estimate than docking scores alone.

For the derivative 3b complexed with Leishmanial Pyridoxal Kinase (PDK), MM/PBSA calculations were performed. mdpi.com The results provided a quantitative measure of the binding free energy, which includes contributions from van der Waals forces, electrostatic interactions, and solvation energies. The calculated binding energy helps to rank potential inhibitors and correlates with experimental activity, such as IC₅₀ values. mdpi.com

MM/PBSA Binding Free Energy for a Derivative (Compound 3b)

| Ligand-Protein Complex | Calculated Binding Free Energy (kJ/mol) |

|---|

| Compound 3b - PDK | -113 |

Source: Data pertains to 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one. mdpi.com

In Silico Screening and 3D Structural Similarity Modeling for Biological Activity Prediction

Computational methods, particularly in silico screening and 3D structural similarity modeling, have become indispensable tools in the quest for novel therapeutic agents. These techniques allow for the rapid assessment of large libraries of virtual compounds against biological targets, saving time and resources compared to traditional high-throughput screening. The this compound scaffold has been the subject of numerous such computational investigations, aimed at predicting and understanding its potential biological activities. These studies often involve creating a virtual library of derivatives based on the core quinazolinone structure and then using computational tools to predict their interactions with specific proteins or to model their structure-activity relationships.

Molecular Docking Studies for Target Identification

A primary application of in silico screening for this compound derivatives is molecular docking. This technique predicts the preferred orientation of a molecule when bound to a specific protein target. By calculating the binding affinity, researchers can prioritize compounds for synthesis and further biological testing.

Derivatives of the 2,3-dihydroquinazolin-4(1H)-one core have been docked against a wide array of biological targets, indicating the scaffold's versatility. For instance, in the search for new anticancer agents, derivatives have been computationally screened against enzymes crucial for cancer cell proliferation and survival. One study focused on dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. asianpubs.org A library of quinazolinone derivatives was designed and docked against human DHFR, with some analogues showing comparable theoretical binding scores to the known inhibitor Methotrexate. asianpubs.org

Another significant target for cancer therapy is tubulin. nih.gov Molecular docking studies have been performed on 2,3-dihydroquinazolin-4(1H)-one analogues to investigate their interaction with the tubulin protein. nih.gov These computational predictions, which are often followed by molecular dynamics simulations to assess the stability of the ligand-protein complex, help to elucidate the mechanism of action at a molecular level. nih.govmdpi.com

Furthermore, dual-target inhibitors are being explored to overcome drug resistance. In one such study, quinazolinone derivatives were designed and evaluated in silico as dual inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1) and Signal Transducer and Activator of Transcription 3 (STAT3). tandfonline.com Molecular docking was used to assess the binding of these compounds to both targets, with subsequent molecular dynamics simulations confirming the stability of the most promising candidates. tandfonline.com Similar docking approaches have been used to identify potential inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and c-Met/VEGFR-2, further highlighting the broad applicability of this scaffold in anticancer drug design. nih.govnih.gov

Beyond cancer, computational screening has guided the exploration of 2,3-dihydroquinazolin-4(1H)-one derivatives for other therapeutic areas. For example, to find new treatments for Leishmaniasis, a parasitic disease, derivatives were synthesized and subjected to molecular docking against key Leishmanial enzymes like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com The in silico results, which predicted strong binding affinities, were later corroborated by in vitro testing, demonstrating the predictive power of the computational approach. mdpi.com Similarly, derivatives have been computationally evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. lew.ro

The table below summarizes some of the protein targets that have been investigated for their interaction with this compound derivatives through molecular docking.

| Protein Target | Therapeutic Area | Key Findings from In Silico Screening |

| Dihydrofolate Reductase (DHFR) | Anticancer | Designed analogues showed comparable theoretical binding scores to Methotrexate. asianpubs.org |

| Tubulin | Anticancer | Docking studies and molecular dynamics simulations are consistent with tubulin interaction as a mode of action for cytotoxic analogues. nih.gov |

| PARP1 and STAT3 (Dual Inhibitors) | Anticancer | Derivatives were identified with significant binding scores to both enzymes, with stability confirmed by MD simulations. tandfonline.com |

| EGFR Kinase | Anticancer | Quinazoline (B50416) derivatives were designed and docked as potential EGFR inhibitors, with some showing high theoretical affinity. nih.gov |

| Leishmanial Enzymes | Anti-leishmanial | Derivatives showed strong comparative binding to Pyridoxal Kinase and Trypanothione Reductase in silico, which correlated with in vitro activity. mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Derivatives with longer alkyl chains at the C-2 position showed better predicted inhibition. lew.ro |

3D-QSAR and Pharmacophore Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is another powerful computational method used to understand how the structural features of a molecule relate to its biological activity. By aligning a series of active molecules and analyzing their 3D properties (steric and electrostatic fields), a predictive model can be generated. This model can then be used to estimate the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

For the broader class of quinazolinones, 3D-QSAR studies have been instrumental. For example, a study on 4(3H)-quinazolinone derivatives with dithiocarbamate (B8719985) side chains used molecular docking results to establish a bioactive conformation for 3D-QSAR (specifically, Comparative Molecular Field Analysis or CoMFA). nih.gov The resulting model provided a good correlation between the calculated binding energies and the observed inhibitory activities against thymidylate synthase, another crucial enzyme for DNA biosynthesis. nih.gov The contour maps generated from such studies provide a visual guide, indicating regions where steric bulk or specific electrostatic charges are likely to increase or decrease biological activity.

While specific 3D-QSAR studies focusing solely on this compound are less common in the literature, the principles are widely applied to the broader quinazolinone class. These models help to build a pharmacophore, which is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This pharmacophore can then be used as a 3D query to screen large databases for novel scaffolds that might exhibit the desired biological effect.

The combination of in silico screening techniques like molecular docking and 3D structural similarity modeling provides a robust framework for the rational design of novel drug candidates based on the this compound scaffold. These computational predictions are a critical first step, enabling researchers to focus their synthetic and biological evaluation efforts on the most promising compounds.

Biological Activity and Mechanisms of Action of 2,3 Dihydro 2 Methyl 4 1h Quinazolinone Derivatives in Vitro Focus

Structure-Activity Relationship (SAR) Studies of 2,3-Dihydro-4(1H)-quinazolinone Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective derivatives. For the 2,3-dihydro-4(1H)-quinazolinone scaffold, SAR studies have revealed several key structural features that modulate its anticancer and antimicrobial effects.

The substitution pattern on the quinazolinone core is critical. For antimicrobial activity, substitutions at positions 2 and 3 are considered essential. nih.gov The presence of a substituted aromatic ring at position 3, along with a methyl or thiol group at position 2, has been highlighted as important for these properties. nih.gov Furthermore, the introduction of halogen atoms, such as bromine or chlorine, at positions 6 and 8 can enhance antimicrobial efficacy. nih.gov

In the context of antibacterial agents targeting Staphylococcus aureus, systematic variations of the 4(3H)-quinazolinone core have shown that these compounds are most effective against Gram-positive bacteria. acs.org The SAR of this class is complex, with modifications to all three rings of the scaffold influencing the minimum inhibitory concentration (MIC). acs.org For instance, certain derivatives show potent activity against methicillin-resistant S. aureus (MRSA) by inhibiting penicillin-binding proteins (PBPs), including PBP2a, to which they can bind at an allosteric site. acs.org

For anticancer activity, particularly as kinase inhibitors, the SAR is often centered on the 4-anilino-quinazoline moiety, which is a privileged structure for targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov Key interactions include the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline (B50416) ring and methionine and threonine residues in the kinase's active site. nih.gov The nature and length of linkers and substituents at other positions, such as C-6, significantly impact binding affinity and specificity. nih.gov Quantitative structure-activity relationship (QSAR) models have further elucidated that constitutional, functional, and charge descriptors are significant predictors of the cytotoxic activity of quinazoline derivatives against cancer cell lines like MCF-7. nih.gov

Anticancer Activity and Molecular Targets

Derivatives of 2,3-dihydro-4(1H)-quinazolinone have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds can interfere with key cellular processes that are dysregulated in cancer, such as cell proliferation, cell cycle control, and microtubule dynamics.

Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets. Quinazolinone derivatives have been successfully developed as inhibitors of several key kinases.

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives tumor growth. The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition. nih.govnih.gov These compounds act as ATP-competitive inhibitors, preventing EGFR autophosphorylation and blocking downstream signaling pathways that promote cell proliferation. nih.gov Certain quinazolin-4(3H)-one derivatives have shown potent growth-inhibitory activity in non-small cell lung cancer (NSCLC) cell lines, including those resistant to first-generation EGFR inhibitors, by effectively binding to the EGFR active site. mdpi.com

Cyclin-Dependent Kinase 4 (Cdk4): Cdk4, in complex with cyclin D, controls the G1-S phase transition of the cell cycle, and its inhibition is a key strategy in treating certain cancers, particularly HR+/HER2- breast cancer. researchgate.net Novel quinazolinone derivatives have been designed as Cdk4/6 inhibitors. tandfonline.comtandfonline.com For example, a 1,3-benzodioxole (B145889) derivative (compound 5d) demonstrated good inhibitory activity against Cdk4/6, leading to potent cytotoxicity in MCF-7 breast cancer cells. tandfonline.comnih.gov These findings introduce the quinazolinone scaffold as a promising new template for the development of Cdk4/6 inhibitors. tandfonline.comresearchgate.net

The microtubule cytoskeleton is essential for cell division, and its disruption is a proven anticancer strategy. Several 2,3-dihydroquinazolin-4(1H)-one and quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds often act by binding to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. rsc.orgnih.gov

Notable examples include a 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) and a 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64), which exhibit sub-micromolar cytotoxicity across a broad range of cancer cell lines. nih.govrsc.org The inhibition of tubulin polymerization by these compounds leads to a mitotic arrest, ultimately triggering apoptosis. rsc.orgnih.gov SAR studies within this class have shown that the position of substituents, such as a methoxy (B1213986) group on a styryl moiety, can significantly affect both the inhibition of tubulin polymerization and the resulting cytotoxicity. nih.govrsc.org

By targeting key regulators like kinases and microtubules, quinazolinone derivatives can effectively halt the cancer cell cycle at specific checkpoints.

G1 Phase Arrest: Derivatives that inhibit Cdk4/6 block the phosphorylation of the retinoblastoma protein (Rb), preventing the cell from transitioning from the G1 to the S phase. This leads to an accumulation of cells in the G1 phase of the cell cycle. tandfonline.comnih.govresearchgate.net Compound 5d, a Cdk4/6 inhibitor, was shown to arrest MCF-7 cells at the G1 phase. tandfonline.comnih.gov

G2/M Phase Arrest: Compounds that interfere with microtubule dynamics disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This interference activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase. nih.govrsc.org The tubulin polymerization inhibitors, compounds 39 and 64, were found to induce a potent G2/M arrest in MIA pancreas cancer cells, an effect consistent with their mechanism of action. nih.govnih.gov Similarly, a novel quinazoline derivative, 04NB-03, was reported to induce G2/M phase arrest in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov

The anticancer potential of 2,3-dihydro-4(1H)-quinazolinone derivatives has been validated through in vitro cytotoxicity assays against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Derivatives have shown broad-spectrum activity against panels of cancer cells, including those from lung (A549), liver (HepG2), and breast (MCF-7) cancers. rsc.orgnih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinazolinone Derivatives against A549 Lung Cancer Cells

| Compound | Incubation Time (h) | IC₅₀ (µM) | Source |

|---|---|---|---|

| 7n | Not Specified | 7.36 | rsc.org |

| BAPPN | Not Specified | 9.96 | nih.gov |

| BIQO-19 | Not Specified | ~2.5 | mdpi.com |

| FL-4 | Not Specified | ~2.5 | mdpi.com |

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinazolinone Derivatives against HepG2 Liver Cancer Cells

| Compound | Incubation Time (h) | IC₅₀ (µM) | Source |

|---|---|---|---|

| 8a | 48 | 17.48 | nih.gov |

| 8a | 72 | 7.94 | nih.gov |

| 6e | 48 | 2.46 | rsc.org |

| BAPPN | Not Specified | 3.3 | nih.gov |

Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Selected Quinazolinone Derivatives against MCF-7 Breast Cancer Cells

| Compound | Incubation Time (h) | IC₅₀ (µM) | Source |

|---|---|---|---|

| A | 72 | 3.27 (µg/mL) | nih.gov |

| B | 72 | 4.36 (µg/mL) | nih.gov |

| 8f | 48 | 21.29 | nih.gov |

| 8k | 72 | 11.32 | nih.gov |

| 8a | 72 | 12.96 | nih.gov |

| 5d | Not Specified | 3.51 | tandfonline.com |

These studies often reveal selectivity, with some compounds showing high potency against cancer cells while exhibiting limited toxicity toward normal cell lines, which is a desirable characteristic for potential drug candidates. nih.govnih.gov

Anti-Infective Properties

In addition to their anticancer effects, quinazolinone derivatives are recognized for their broad-spectrum anti-infective properties. nih.gov The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents, and the quinazolinone scaffold is being actively explored for this purpose. nih.gov

These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. frontiersin.orgbenthamdirect.com

Antibacterial Activity: Derivatives of 4(3H)-quinazolinone have shown notable activity against bacteria, particularly Gram-positive strains like Staphylococcus aureus and Bacillus cereus. acs.orgfrontiersin.org Some compounds, such as 2-phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe), have shown superior activity compared to others in their series. frontiersin.org The mechanism for some of these derivatives involves the inhibition of essential bacterial processes. acs.org

Antifungal Activity: The antifungal potential of quinazolinone derivatives has also been evaluated. A study of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives demonstrated strong antifungal activity against a panel of ten fungi, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. benthamdirect.com

SAR studies in this area have shown that substitutions on the quinazolinone ring system are crucial. For example, replacing a benzene (B151609) ring with a heterocyclic group, such as furan, at the aldimine in a 3-amino quinazolinone pharmacophore can significantly increase antibacterial activity. frontiersin.org Conversely, increasing the number of methoxy group substitutions on a benzylidene nucleus can decrease activity against certain bacterial strains. frontiersin.org

Antileishmanial Activity and Protozoan Enzyme Inhibition (e.g., Pyridoxal Kinase, Trypanothione (B104310) Reductase)

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have emerged as a promising new class of anti-leishmanial agents. mdpi.com Research has shown that these compounds exhibit significant in vitro activity against Leishmania species, the protozoan parasites responsible for leishmaniasis.

A study focused on 2,3-disubstituted-4(3H)-quinazolinones reported potent antileishmanial activity against the Leishmania donovani strain. nih.gov Notably, several synthesized compounds displayed significantly lower IC50 values compared to the standard drug miltefosine. nih.gov For instance, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone was found to be approximately 250 times more active than miltefosine. nih.gov Another derivative, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one, demonstrated activity that was two times more potent than amphotericin B and 150 times more potent than miltefosine. nih.gov

The mechanism of this antileishmanial action has been investigated through molecular docking studies, which have identified key parasitic enzymes as potential targets. Two such enzymes are Pyridoxal Kinase and Trypanothione Reductase (TryR), both crucial for the parasite's survival. mdpi.com Computational analysis of 2,3-dihydroquinazolin-4(1H)-one derivatives, such as 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones and 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one, indicated strong binding affinity to both Pyridoxal Kinase and Trypanothione Reductase from Leishmania sp. mdpi.com These in silico findings were corroborated by in vitro assays, where the compounds showed potent anti-leishmanial activity. mdpi.com Specifically, 3,4-dihydroquinazoline derivatives have been identified as a novel class of Trypanosoma brucei TryR inhibitors. acs.org

These findings suggest that the antileishmanial effect of these quinazolinone derivatives is mediated, at least in part, by the inhibition of essential protozoan enzymes, making them attractive candidates for further development as anti-parasitic drugs. mdpi.comnih.gov

Table 1: Antileishmanial Activity of Selected Quinazolinone Derivatives

| Compound | Target | IC50 (µg/mL) | Reference |

|---|---|---|---|

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone | Leishmania donovani | 0.0128 | nih.gov |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one | Leishmania species | Not specified | nih.gov |

| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one (3a) | Leishmania species | 1.61 | mdpi.com |

| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Leishmania species | 0.05 | mdpi.com |

| Miltefosine (Standard) | Leishmania donovani | 3.1911 | nih.gov |

Antimicrobial Activity (Antibacterial and Antifungal)

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of 2,3-dihydro-2-methyl-4(1H)-quinazolinone have demonstrated a broad spectrum of activity against various bacterial and fungal strains.

In the realm of antibacterial activity, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, novel series of quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial replication. acs.org Certain derivatives exhibited a broad spectrum of activity, with some compounds showing moderate to good activity against strains like Staphylococcus aureus and Escherichia coli. acs.orgnih.gov Similarly, some 2-chloromethyl-4-methyl-quinazoline derivatives have shown favorable antimicrobial activity, particularly those containing nitrogen heterocyclic moieties. researchgate.net

The antifungal potential of quinazolinone derivatives has also been well-documented. Studies have shown that these compounds are active against a range of fungal species. nih.gov For example, certain 2,3-disubstituted (3H)-quinazolinone derivatives were found to be effective against all tested fungal strains. nih.gov Additionally, a series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were evaluated against ten different fungal strains, with several compounds demonstrating strong antifungal activity. rsc.org

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

| Compound Class | Target Organisms | Activity | Reference |

|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative bacteria | Moderate activity | acs.org |

| 2,3-disubstituted (3H)-quinazolinone derivatives | Gram-negative bacteria and fungi | Mild to high antibacterial effects, sensitive to fungi | nih.gov |

| 3-Amino-2-methyl-quinazolin-4(3H)-one derivatives | Escherichia coli, Staphylococcus aureus, Proteus mirabilis | Moderate to good antibacterial activity | nih.gov |

| 2-Chloromethyl-4-methyl-quinazoline derivatives | Bacteria and fungi | Favorable antimicrobial activity | researchgate.net |

Antiviral Activity (e.g., Anti-Influenza, Hepatitis C)

The antiviral properties of this compound derivatives have been investigated, with promising results against significant human pathogens like the influenza virus and Hepatitis C virus (HCV).

In the context of influenza, 2-Methylquinazolin-4(3H)-one (C1), a component isolated from a traditional Chinese herbal formula, has demonstrated significant antiviral activity against the influenza A virus (IAV) H1N1 strain in vitro. nih.gov The compound was shown to inhibit viral replication and reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP). nih.gov Furthermore, it was found to alleviate the excessive inflammatory response induced by the virus, suggesting a dual mechanism of action involving direct viral inhibition and modulation of the host's immune response. nih.gov The IC50 value for the antiviral activity of this compound was reported to be 23.8 μg/mL. nih.gov

Regarding Hepatitis C, a novel series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their activity against HCV. nih.gov The non-structural protein 5B (NS5B) polymerase, an RNA-dependent RNA polymerase essential for viral replication, was identified as a key target. nih.gov Several of these derivatives exhibited potent activity against HCV genotype 1b in subgenomic replicon assays. nih.gov Two compounds, in particular, showed high selectivity indices, making them interesting candidates for further development as anti-HCV agents. nih.gov

Central Nervous System (CNS) Activities

Anticonvulsant Activity and Mechanistic Pathways

Quinazolinone derivatives have long been recognized for their potential as anticonvulsant agents. A number of 2,3-disubstituted quinazolinone derivatives have been designed and synthesized based on the pharmacophoric elements of known anticonvulsant drugs. nih.gov These compounds have been screened using standard models such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. nih.gov

In the scPTZ screen, which indicates the ability to raise the seizure threshold, several quinazolin-4(3H)-one derivatives displayed significant anticonvulsant activity. Some compounds provided 100% protection against PTZ-induced convulsions, demonstrating potency greater than the standard drug ethosuximide. In the MES test, which is a model for generalized tonic-clonic seizures, some derivatives were found to be as active or even more active than phenytoin. nih.gov

The structure-activity relationship studies have provided insights into the features that contribute to the anticonvulsant effect. For example, substitutions at the 3-position of the quinazoline ring, such as a butyl group, have been shown to significantly affect the activity. The presence of electron-withdrawing or electron-donating groups on a benzyl (B1604629) substitution at the same position also influences the anticonvulsant properties. Molecular docking studies have suggested that these compounds may exert their effects through interaction with targets like human carbonic anhydrase II (HCA II).

Cholinesterase (AChE and BChE) Inhibitory Activity

Derivatives of quinazolin-4(3H)-one have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease.

A series of quinazolin-4(3H)-one derivatives were designed and synthesized as multifunctional agents with both cholinesterase inhibitory and anti-inflammatory activities. One particular derivative, MR2938, demonstrated promising AChE inhibitory activity with an IC50 value of 5.04 μM. Enzyme kinetics studies and molecular docking were performed to understand the binding mode of these compounds. In addition to cholinesterase inhibition, these compounds also showed the ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, suggesting a broader mechanism of action relevant to neuroinflammation. The unique quinazoline scaffold is noted for its diverse pharmacological activities, including cholinesterase inhibition. acs.org

Antidiabetic Activity and Enzyme Inhibition (e.g., Alpha Amylase, Alpha-Glucosidase)

The management of type 2 diabetes mellitus (T2DM) often involves the inhibition of carbohydrate-digesting enzymes to control postprandial hyperglycemia. Quinazolin-4(3H)-one derivatives have been identified as potential inhibitors of α-amylase and α-glucosidase.

A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity in vitro. One compound from this series exhibited an IC50 of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose. Kinetic studies revealed a competitive type of inhibition towards α-glucosidase. Molecular docking studies have been used to analyze the interaction between the most potent derivatives and the active site of α-glucosidase.

Similarly, quinoline–1,3,4-oxadiazole conjugates have been investigated for their inhibitory potential against both α-glucosidase and α-amylase. These compounds showed low micromolar inhibition of α-glucosidase, although their effect on α-amylase was more moderate. The inhibition of these key digestive enzymes by quinazolinone derivatives highlights their potential for the development of new antidiabetic agents.

Table 3: Antidiabetic Activity of Selected Quinazolinone Derivatives

| Compound Class/Derivative | Target Enzyme | IC50 (µM) | Potency vs. Acarbose | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one with phenoxy-acetamide (Compound 7b) | α-glucosidase | 14.4 | ~53 times stronger | |

| Quinoline–1,3,4-oxadiazole conjugates | α-glucosidase | 15.85 to 63.59 | Not specified |

Anti-inflammatory and Antioxidant Properties

The quinazolinone scaffold is a recognized pharmacophore that has been extensively studied for its therapeutic potential, including its anti-inflammatory and antioxidant effects. nih.govresearchgate.net Derivatives of 2,3-dihydro-4(1H)-quinazolinone have been synthesized and evaluated in various in vitro assays to determine their efficacy in these areas.